molecular formula C10H9NO3S B13526770 methyl3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate

methyl3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate

Cat. No.: B13526770
M. Wt: 223.25 g/mol
InChI Key: BHMVURWABFZGEV-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound features a fused ring system combining a thiophene ring with a pyridine ring, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This process can be carried out under basic conditions to form the desired thiophene derivative.

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

Methyl 3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

methyl 3-methyl-4-oxo-5H-thieno[3,2-c]pyridine-2-carboxylate

InChI

InChI=1S/C10H9NO3S/c1-5-7-6(3-4-11-9(7)12)15-8(5)10(13)14-2/h3-4H,1-2H3,(H,11,12)

InChI Key

BHMVURWABFZGEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=C2)C(=O)OC

Origin of Product

United States

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